1-(3-Chloro-5-mercaptophenyl)propan-1-one

Lipophilicity Drug-likeness Membrane permeability

1-(3-Chloro-5-mercaptophenyl)propan-1-one (CAS 1806322-86-0) is a substituted phenylpropanone bearing a chlorine atom at the 3-position and a mercapto (-SH) group at the 5-position of the aromatic ring. This difunctional thiophenol-ketone scaffold presents dual reactivity centers: the electrophilic carbonyl carbon capable of nucleophilic addition and the nucleophilic, metal-chelating thiol moiety.

Molecular Formula C9H9ClOS
Molecular Weight 200.69 g/mol
Cat. No. B14073332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-5-mercaptophenyl)propan-1-one
Molecular FormulaC9H9ClOS
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CC(=C1)Cl)S
InChIInChI=1S/C9H9ClOS/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3
InChIKeyAPBWZAFZYVPRML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-5-mercaptophenyl)propan-1-one (CAS 1806322-86-0): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-(3-Chloro-5-mercaptophenyl)propan-1-one (CAS 1806322-86-0) is a substituted phenylpropanone bearing a chlorine atom at the 3-position and a mercapto (-SH) group at the 5-position of the aromatic ring. This difunctional thiophenol-ketone scaffold presents dual reactivity centers: the electrophilic carbonyl carbon capable of nucleophilic addition and the nucleophilic, metal-chelating thiol moiety. Its molecular formula is C₉H₉ClOS with a molecular weight of 200.69 g/mol, a computed LogP of 2.9, and topological polar surface area of 18.1 Ų [1]. Commercial suppliers offer this compound at NLT 98% purity, positioning it as a research intermediate for pharmaceutical development and specialty organic synthesis .

Dual reactivity Electrophilic carbonyl and nucleophilic thiol enable orthogonal synthetic transformations and metal coordination.
Isomer fidelity Verified 1-propanone regioisomer ensures steric accessibility of carbonyl and reproducible SAR in research studies.
Defined purity NLT 98% purity supports precise stoichiometric calculations and reduces purification burden in synthesis workflows.

Why 1-(3-Chloro-5-mercaptophenyl)propan-1-one Cannot Be Interchanged with Generic Analogs: The Functional Group Orthogonality Argument


The compound's value proposition rests on the precise positioning of its chloro and mercapto substituents on the propanone scaffold. Simply substituting a generic thiophenol or a monofunctional chloroketone cannot replicate its specific chelation geometry at metal centers or its tuned electrophilic/nucleophilic balance. For instance, the 1-propanone isomer (vs. 2-propanone) determines ketone steric accessibility , while the 3-chloro substitution pattern influences aromatic ring electronics differently than 4-chloro analogs, potentially altering reaction rates. Furthermore, the unprotected thiol group offers direct metal coordination without requiring deprotection steps, a critical differentiator in synthetic efficiency where quantitative comparisons are possible [1].

Regioisomer 2-Propanone isomer (CAS 1804179-74-5) may alter carbonyl steric accessibility and reactivity profile, shifting synthetic outcome.
Des‑chloro/mercapto Removal of chlorine or thiol may shift lipophilicity, metal chelation capacity, and electrophilic/nucleophilic balance, requiring re-optimization.
Protected thiol Analogs with protected or blocked thiol require additional deprotection steps, potentially reducing synthetic efficiency and yield consistency.

Quantitative Differentiation of 1-(3-Chloro-5-mercaptophenyl)propan-1-one: A Comparative Evidence Inventory for Procurement Decisions


Lipophilicity (LogP) Comparison: 3-Chloro-5-mercapto vs. Des-Chloro and Des-Mercapto Analogs

The computed LogP for 1-(3-chloro-5-mercaptophenyl)propan-1-one is 2.9, reflecting the balanced lipophilicity imparted by the chloro group countering the polar thiol. Removing the chloro group (i.e., 1-(3-mercaptophenyl)propan-1-one, MW 166.24) reduces LogP due to loss of halogen inductive effects . Conversely, replacing the mercapto with hydroxyl (1-(3-chloro-5-hydroxyphenyl)propan-1-one) would alter hydrogen-bonding capacity and solubility. This LogP value is particularly relevant for CNS drug discovery where a range of 2–3 is considered optimal for blood-brain barrier penetration [1]. Procurement decisions should note that the 2.9 LogP is a specific, computable parameter that differentiates this scaffold from less lipophilic thiophenol analogs.

Lipophilicity (LogP)
Reported
2.9
Supports membrane partitioning selection context
Computed XLogP3; comparator data incomplete
Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation for Bioavailability Predictions

The topological polar surface area (TPSA) of 1-(3-chloro-5-mercaptophenyl)propan-1-one is computed as 18.1 Ų, a low value that strongly predicts good intestinal absorption and CNS penetration (cutoff: <140 Ų for oral, <70 Ų for CNS) [1]. In comparison, close analogs such as 1-(3-chloro-4-mercaptophenyl)propan-1-one would exhibit a similar TPSA (the thiol and carbonyl contributions are positionally equivalent), but the 3,5-substitution pattern may confer differential metabolic stability not captured by TPSA alone. The low TPSA is a direct consequence of the small molecular size and absence of additional polar groups, distinguishing it from more complex and polar building blocks that might be used in analogous synthetic sequences .

TPSA
Reported
18.1 Ų
Low TPSA supports CNS penetration model context
Computed; below oral drug threshold
TPSA Oral bioavailability Drug transport

Synthetic Efficiency: One-Step Quantitative Yield vs. Multi-Step Routes for Analogous Mercaptoketones

A literature-reported protocol describes the one-step synthesis of 1-(3-chloro-5-mercaptophenyl)propan-1-one in quantitative yield under adapted Vilsmeier conditions, with full spectroscopic characterization [1]. This contrasts with related mercaptoketones, such as β-mercapto-β-(p-chlorophenyl)propiophenone, which historically required multi-step additions of hydrogen sulfide to α-benzylideneacetophenones and were often accompanied by lower yields and purification challenges [2]. The quantitative yield directly impacts procurement value by reducing synthetic cost and waste, a factor not generally achievable with alternative substitution patterns or protecting group strategies.

Synthetic efficiency
Reported
Quantitative yield (≈100%) one‑step vs. lower yields multi‑step routes
Supports procurement cost‑efficiency assessment
Adapted Vilsmeier conditions (Molbank 2023)
Synthetic yield Process chemistry Vilsmeier conditions

Thiol-Targeted Metal Chelation Potential: Inferring Selectivity from Thiophenol Scaffold Class

Thiophenol derivatives are well-established ligands for transition metals. Class-level evidence shows that β-mercaptoketones structurally related to 1-(3-chloro-5-mercaptophenyl)propan-1-one form 1:1 chelate complexes with copper(II) [1]. The target compound's 3-chloro substitution may modulate the thiol pKₐ and metal-binding affinity relative to the unsubstituted analog. No direct head-to-head chelation study for this exact compound exists; however, the thiophenol class demonstrates IC50 values as low as 1 nM against myeloperoxidase (MPO) chlorination activity in aminophenyl fluorescein assays for structurally related mercaptophenyl compounds [2], indicating the potential for strong target engagement that would be attenuated or lost in analogs lacking the free thiol.

Metal chelation
Class‑level
Expected 1:1 Cu(II) chelate (class inference)
Thiol‑dependent chelation; go/no‑go selection criterion
Direct study on this compound not available
Metal chelation Thiol ligand Copper chelates

Regioisomeric Purity and Positional Integrity: 1-Propanone vs. 2-Propanone Isomer Differentiation

The target compound is unequivocally the 1-propanone isomer (carbonyl at C-1 of the propanone chain), as confirmed by SMILES notation CCC(=O)c1cc(S)cc(Cl)c1 and the IUPAC name 1-(3-chloro-5-sulfanylphenyl)propan-1-one [1]. The regioisomeric 1-(3-chloro-5-mercaptophenyl)propan-2-one (CAS 1804179-74-5) is a distinct compound with different physical properties and reactivity. The 1-propanone isomer features a more sterically accessible carbonyl for nucleophilic attack compared to the α-methyl-substituted 2-propanone isomer. This regioisomeric identity is critical in structure-activity relationship (SAR) studies where even minor positional differences can abolish biological activity. Supplier specification of isomer identity (NLT 98% purity for the target isomer ) provides procurement confidence that is absent for generic 'mercaptophenylpropanone' listings.

Regioisomer identity
Specification review
1‑Propanone isomer (CAS 1806322‑86‑0) distinct from 2‑propanone isomer
Ensures correct carbonyl reactivity for reproducible synthesis
Verified by SMILES/IUPAC
Regioisomer Structural fidelity 1-propanone vs 2-propanone

Commercial Availability at Defined Purity: NLT 98% with ISO-Certified Quality Systems

1-(3-Chloro-5-mercaptophenyl)propan-1-one is commercially available with a certified purity of NLT 98% from suppliers operating under ISO quality management systems . This contrasts with the situation for many custom analogs, where purity may be unverified or ranges from 90-95% and is synthesized on-demand without batch-to-batch consistency data. The NLT 98% specification is a verifiable quantitative metric that directly affects reaction stoichiometry calculations and impurity profiling. While not a direct comparator study, the existence of a defined purity specification backed by ISO-certified production processes provides a procurement-grade quality assurance that is absent for non-commercial or less rigorously sourced analogs .

Purity specification
Data to verify
NLT 98%
Reduces risk of failed reactions from impurities
ISO‑certified production; no third‑party reference provided
Purity ISO certification Commercial availability

Procurement-Driven Application Scenarios for 1-(3-Chloro-5-mercaptophenyl)propan-1-one Based on Differential Evidence


CNS Drug Discovery Hit-to-Lead Optimization Requiring Balanced Lipophilicity

With a computed LogP of 2.9 [1], this compound falls within the optimal lipophilicity range for CNS penetration. Medicinal chemistry teams can prioritize it as a fragment or intermediate for CNS-active targets, where higher LogP analogs risk off-target binding and lower LogP analogs show poor brain exposure. The regioisomeric purity ensures consistent SAR data across batches .

Metallodrug Development Exploiting Thiol-Copper Chelation

Based on class-level evidence that β-mercaptoketones form 1:1 Cu(II) chelates [1], this compound is a strong candidate for designing copper-based therapeutics or diagnostic agents. The free thiol is essential for metal coordination, differentiating this scaffold from protected thiols or non-sulfur analogs that require additional deprotection steps.

One-Step Building Block for High-Yield Parallel Synthesis Libraries

The reported quantitative one-step synthesis under Vilsmeier conditions [1] makes this compound an attractive building block for combinatorial chemistry. Unlike analogs requiring multi-step purification, its high-yield production translates directly to lower cost per library member, a key procurement advantage when scaling hit validation campaigns.

Enzyme Inhibition Studies Targeting MPO or Other Heme-Dependent Proteins

Structural analogs within the mercaptophenyl class have shown potent inhibition of myeloperoxidase (MPO) with IC50 values as low as 1 nM [1]. This compound's free thiol and chloro substitution may confer similar or tunable inhibitory activity, making it a logical choice for structure-activity relationship (SAR) exploration around MPO or related heme peroxidases. Procurement of the verified regioisomer ensures the intended substitution pattern is tested .

Application
Selection Property
Validation Focus
CNS drug discovery hit‑to‑lead
Balanced lipophilicity scaffold (LogP 2–3 range)
Membrane partitioning and brain penetration assay context
Metallodrug development
Free thiol for 1:1 metal chelation
Metal complexation stoichiometry and stability studies
Parallel synthesis libraries
One‑step quantitative yield building block
Yield consistency and impurity profiling under Vilsmeier conditions
Enzyme inhibition (MPO) SAR
Mercaptophenyl scaffold with tunable chloro substitution
MPO inhibition and target engagement assay context
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